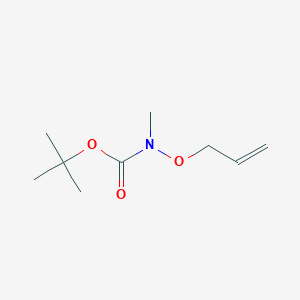

Tert-butyl 2-propenyloxy(methyl)carbamate

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. In one reported method , di-tert-butyl dicarbonate reacts with amine 1 (specifically described elsewhere) in acetonitrile under nitrogen. The resulting yellow oil is purified by flash chromatography to yield Tert-butyl 2-propenyloxy(methyl)carbamate as a colorless oil. The overall reaction can be summarized as follows:

Di-tert-butyl dicarbonate + Amine 1 → Tert-butyl 2-propenyloxy(methyl)carbamate Physical And Chemical Properties Analysis

Scientific Research Applications

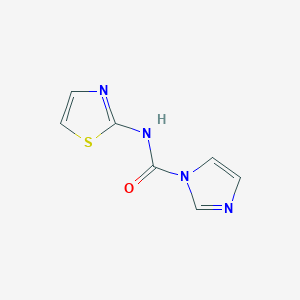

Metal-Free C3-Alkoxycarbonylation

A facile protocol for the preparation of quinoxaline-3-carbonyl compounds via oxidation coupling of quinoxalin-2(1H)-ones with carbazates, including tert-butyl carbazate, under metal- and base-free conditions. This method highlights the utility of tert-butyl carbazate in synthesizing bioactive motifs under eco-friendly conditions (Xie et al., 2019).

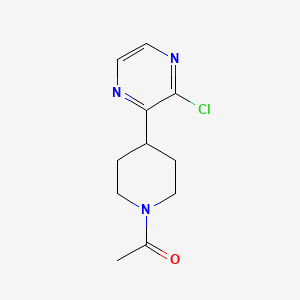

Pd-Catalyzed Amidation

The study explores the Pd-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl(Het) halides. This research demonstrates the compound's utility in forming desired compounds through cross-coupling reactions, showcasing its versatility in chemical synthesis (Qin et al., 2010).

Radical Oxidation of Amides

tert-Butylperoxyiodane is utilized for the oxidation of the methylene groups α to the nitrogen atom of amides (or carbamates), yielding imides or tert-butylperoxyamide acetals. This indicates the reactivity of tert-butyl related carbamates in generating carbon-centered radicals (Ochiai et al., 1999).

Environmental Treatment of MTBE

Research on the photooxidative degradation of methyl tert-butyl ether (MTBE) in the presence of H2O2 under UV light highlights the environmental relevance of tert-butyl compounds in treating water contaminants. This study demonstrates the compound's potential in environmental cleanup applications (Salari et al., 2005).

Future Directions

References

- Caprio, V. E., Jones, M. W., & Brimble, M. A. (2001). Molecules, 6(3), M200. Read more

properties

IUPAC Name |

tert-butyl N-methyl-N-prop-2-enoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6-7-12-10(5)8(11)13-9(2,3)4/h6H,1,7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYJBVPAQNCJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-propenyloxy(methyl)carbamate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate](/img/structure/B1397806.png)

![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)

![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate](/img/structure/B1397820.png)

![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)